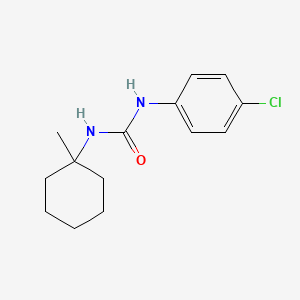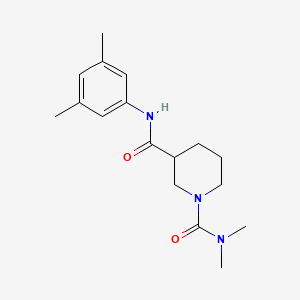
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea, also known as CPPU, is a plant growth regulator that is widely used in the agricultural industry. CPPU is a synthetic cytokinin that is structurally similar to natural cytokinins, which are plant hormones that regulate cell division and differentiation. CPPU has been shown to promote cell division and elongation, increase fruit size and yield, and improve fruit quality in a variety of crops.
作用機序
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea acts as a cytokinin analog by binding to cytokinin receptors in plant cells. This binding activates a signaling pathway that promotes cell division and elongation, leading to increased growth and yield. This compound also affects other plant hormones, such as auxins and gibberellins, which further contribute to its growth-promoting effects.
Biochemical and Physiological Effects:
This compound has been shown to increase chlorophyll content, photosynthesis rate, and enzyme activity in plants. This compound also affects the expression of genes involved in plant growth and development, leading to changes in cell division, differentiation, and metabolism. This compound can also improve plant resistance to environmental stresses, such as drought and heat.
実験室実験の利点と制限
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea is a useful tool for studying plant growth and development in the laboratory. Its effects on cell division and elongation can be easily measured using techniques such as microscopy and image analysis. However, this compound can be expensive and difficult to obtain, and its effects may vary depending on the plant species and experimental conditions.
将来の方向性
There are many potential future directions for research on N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea and its effects on plant growth and development. Some possible areas of investigation include:
1. The molecular mechanisms underlying this compound's effects on plant hormones and gene expression.
2. The effects of this compound on plant-microbe interactions, such as symbiotic nitrogen fixation and disease resistance.
3. The potential use of this compound in organic farming and sustainable agriculture.
4. The development of new this compound analogs with improved efficacy and specificity.
5. The application of this compound in other fields, such as biotechnology and medicine.
In conclusion, this compound is a synthetic cytokinin that has been shown to promote plant growth and development in a variety of crops. Its effects on cell division and elongation, as well as its impact on plant hormones and gene expression, make it a valuable tool for studying plant physiology and agriculture. Ongoing research on this compound and its potential applications in various fields will continue to shed light on its mechanisms of action and potential benefits.
合成法
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea can be synthesized by reacting 4-chloroaniline with 1-methylcyclohexylisocyanate in the presence of a base catalyst. The resulting this compound product can be purified by recrystallization or chromatography. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea has been extensively studied for its effects on plant growth and development. Research has shown that this compound can increase fruit size and yield in a variety of crops, including grapes, kiwifruit, apples, and strawberries. This compound has also been shown to improve fruit quality by increasing sugar content, firmness, and color.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(1-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-14(9-3-2-4-10-14)17-13(18)16-12-7-5-11(15)6-8-12/h5-8H,2-4,9-10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJBQGTURJTUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(4-methoxyphenyl)-1-piperazinyl]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5420145.png)
![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5420153.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5420165.png)

![isopropyl 5-(2,5-dimethoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5420174.png)
![4-[(3-methylphenyl)thio]-1-(1H-1,2,3-triazol-5-ylcarbonyl)piperidine](/img/structure/B5420197.png)
![3-[2-(4-fluorophenyl)ethyl]-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5420205.png)
![1-acetyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B5420210.png)
![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420232.png)
![N-(1,4-dioxan-2-ylmethyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5420240.png)
![7-(3-methylbut-2-enoyl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5420245.png)
![[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5420254.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[2-(2-furyl)-5-pyrimidinyl]methyl}-N-methylmethanamine](/img/structure/B5420259.png)
![2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid](/img/structure/B5420263.png)